Naphthol Green B

Description

Properties

IUPAC Name |

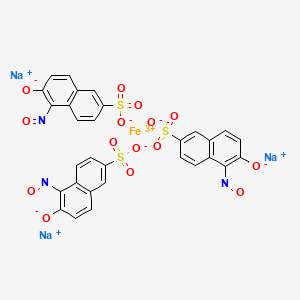

trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;+3;3*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXROTHPANUTOJ-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H15FeN3Na3O15S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044406 | |

| Record name | C.I. Acid Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

878.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19381-50-1 | |

| Record name | C.I. Acid Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulphonato(2-)-N5,O6]ferrate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID GREEN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60I5H3VMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthol Green B chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Naphthol Green B, a synthetic nitroso dye. With a primary focus on its utility in biological research, particularly in histological staining, this document offers detailed information for laboratory professionals.

Core Chemical Properties

This compound, also known as Acid Green 1, is a coordination complex of iron.[1] It is a green nitroso dye that is highly soluble in water and ethanol (B145695).[2][3] The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [1][4] |

| Molecular Weight | 878.45 g/mol | [1] |

| Melting Point | 349.84 °C | [1] |

| Density | 1.423 g/cm³ | [1] |

| Absorption Maximum (λmax) in water | 714 nm | [1] |

| CAS Number | 19381-50-1 | [1] |

| C.I. Number | 10020 | [2] |

Chemical Structure

This compound is the trisodium (B8492382) salt of the coordination complex formed between an iron(III) ion and three ligands of a sulfonated derivative of 1-nitroso-2-naphthol.[1] The ligands bind to the central iron atom as bidentate ligands through the nitrogen of the nitroso group and the oxygen of the anionic phenoxide group.[1]

IUPAC Name: trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate[1]

SMILES String: C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3][1]

Experimental Protocols: Histological Staining

This compound is a valuable tool in histology, primarily used as a counterstain to visualize collagen and other connective tissue components.[2][5] It is often employed in polychrome staining techniques, such as variants of the Masson's trichrome stain, where it provides a vibrant green color that contrasts sharply with nuclear and cytoplasmic stains.[5][6]

Van Gieson-type Staining Protocol with this compound

This protocol outlines a method for the differential staining of collagen fibers in tissue sections.

Solution Preparation:

-

Weigert's Iron Hematoxylin (B73222):

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

-

Solution B: 4 mL 29% Ferric Chloride in 95 mL distilled water with 1 mL concentrated Hydrochloric Acid.

-

Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

-

-

Ponceau-Fuchsin Solution:

-

1 g Acid Fuchsin in 100 mL 1% Acetic Acid.

-

-

This compound Solution:

-

1 g this compound in 100 mL distilled water.

-

Add 0.2 mL Glacial Acetic Acid to enhance staining (optional).[1]

-

Staining Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes.

-

Washing: Rinse in running tap water for 10 minutes, then rinse with distilled water.

-

Cytoplasmic Staining: Stain with Ponceau-Fuchsin solution for 2 minutes.

-

Washing: Rinse with 1% acetic acid.

-

Differentiation: Treat with a phosphotungstic acid–phosphomolybdic acid solution for 5 minutes.

-

Collagen Staining: Stain with this compound solution for 15 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Nuclei: Black to blue-black

-

Cytoplasm, Muscle, Erythrocytes: Red to pink

-

Collagen: Green

Visualizations

Experimental Workflow for Van Gieson-type Staining with this compound

Caption: Workflow for Van Gieson-type staining using this compound.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Naphthol Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a nitroso dye widely utilized in various scientific and industrial applications.[1][2] Its primary use is in histology as a vibrant green counterstain, particularly for collagen and other connective tissues in trichrome staining methods.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and a typical application workflow.

Chemical and Physical Properties

This compound is the trisodium (B8492382) salt of the iron complex of a sulfonated derivative of 1-nitroso-2-naphthol.[5][6] It is a dark green powder that is highly soluble in water.[2][6]

| Property | Value |

| IUPAC Name | trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate |

| Common Names | This compound, Acid Green 1, C.I. 10020 |

| CAS Number | 19381-50-1 |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ |

| Molecular Weight | 878.46 g/mol |

| Appearance | Dark green to black powder |

| Solubility in Water | Soluble |

| Absorption Maximum (λmax) in Water | 714 nm |

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the nitrosation of a naphthalene (B1677914) derivative followed by the formation of an iron (III) complex.[2]

Synthesis Pathway

The overall synthesis pathway can be visualized as follows:

References

Naphthol Green B: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Naphthol Green B, a nitroso dye commonly used in histology for staining collagen and in various industrial applications.[1] Understanding the solubility of this compound is critical for its effective application in research, diagnostics, and manufacturing. This document outlines its solubility in a range of common laboratory solvents, presents a general experimental protocol for solubility determination, and visualizes the workflow for assessing its solubility.

Core Properties of this compound

This compound is a dark green, odorless powder.[2][3] It is a coordination complex of iron, and its chemical formula is C₃₀H₁₅FeN₃Na₃O₁₅S₃ with a molar mass of 878.45 g/mol .[1][2]

Solubility Data

The solubility of this compound is highly dependent on the polarity of the solvent. Generally, it exhibits good solubility in polar solvents and is insoluble in non-polar solvents.[2] The quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Chemical Class | Solubility | Observations |

| Water | Protic, Polar | ~160 g/L at 20 °C[4] | Forms a green solution.[2] |

| Ethanol | Protic, Polar | Very Soluble[5] / Insoluble[2] | There is conflicting information regarding its solubility in ethanol. Further empirical testing is recommended. |

| Methanol | Protic, Polar | Moderately Soluble (1 g/L)[2] | |

| Formic Acid | Protic, Polar | Moderately Soluble[2] | |

| Hydrochloric Acid | Aqueous Acid | Moderately Soluble[2] | Dissolves to form a yellow solution due to the formation of iron chlorides.[2] |

| Aqueous Ammonia (25%) | Aqueous Base | Moderately Soluble[2] | |

| Glacial Acetic Acid | Protic, Polar | Insoluble[2] | |

| Acetone | Aprotic, Polar | Insoluble[2] | |

| Acetonitrile | Aprotic, Polar | Insoluble[2] | |

| Chloroform | Non-polar | Insoluble[2] | |

| Dichloromethane | Aprotic, Polar | Insoluble[2] | |

| Hexane | Non-polar | Insoluble[2] | |

| Isobutanol | Protic, Polar | Insoluble[2] | |

| Isopropanol | Protic, Polar | Insoluble[2] | |

| Toluene | Non-polar | Insoluble[2] | |

| Xylene | Non-polar | Insoluble[2] |

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Water bath or incubator for temperature control

-

Spectrophotometer or light scattering instrument

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a volumetric flask.

-

Place the flask in a temperature-controlled water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to use a filter (e.g., a syringe filter compatible with the solvent).

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Transfer the filtered aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound is achieved.

-

Calculate the mass of the dissolved this compound and express the solubility in g/L.

-

-

Spectrophotometric Method (for colored solutions):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which for this compound in water is approximately 714 nm.[1]

-

Create a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL) at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected solvent.

Caption: Workflow for Determining this compound Solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. 19381-50-1 CAS | this compound | Biological Stains and Dyes | Article No. 04769 [lobachemie.com]

- 4. carlroth.com [carlroth.com]

- 5. stainsfile.com [stainsfile.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Historical Applications of Naphthol Green B in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known by its Colour Index name Acid Green 1 (C.I. 10020), is a synthetic nitroso dye belonging to the acid dye group.[1] Historically, it has served as a valuable tool in histology, primarily for its ability to selectively stain collagen and act as a counterstain in various polychrome staining techniques.[1][2][3] Its vibrant green hue provides excellent contrast to nuclear and cytoplasmic stains, facilitating the clear differentiation of various tissue components. This technical guide delves into the historical applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in understanding and potentially replicating these classic staining methods.

The staining mechanism of this compound is primarily based on electrostatic interactions. As an anionic dye, its negatively charged sulfonic acid groups bind to the positively charged amino groups of proteins, which are particularly abundant in collagen fibers.[1] In trichrome staining methods, its utility lies in the differential affinity of various tissue elements for acid dyes of varying molecular sizes, enabling the simultaneous visualization of nuclei, cytoplasm, and connective tissues in contrasting colors.[1]

Quantitative Data Summary

While extensive quantitative comparative studies are limited in historical literature, the following table summarizes key properties of this compound and its common alternatives, Fast Green FCF and Light Green SF yellowish.

| Property | This compound | Fast Green FCF | Light Green SF Yellowish |

| Colour Index Name | Acid Green 1 | Fast Green FCF | Light Green SF |

| C.I. Number | 10020 | 42053 | 42095 |

| Chemical Class | Nitroso Dye | Triarylmethane Dye | Triarylmethane Dye |

| Absorption Maximum (in water) | 714 nm[2][4] | 625 nm | 630 nm |

| Solubility | Very soluble in water and ethanol[5] | Soluble in water and ethanol | Soluble in water and ethanol |

| Photostability | Generally considered stable, but less brilliant than Fast Green FCF. | More brilliant and less likely to fade than Light Green SF yellowish.[6] | Prone to fading.[6] |

| Primary Use | Staining collagen and as a counterstain in polychrome methods.[1][2] | A common counterstain for collagen in trichrome methods.[6] | A traditional counterstain for collagen, though prone to fading. |

Experimental Protocols

The following sections provide detailed historical protocols for staining techniques that have utilized this compound.

Mollier's Trichrome Stain

This method is effective in differentiating elastic fibers, collagen, and cellular elements.[1]

Reagents:

-

Weigert's Iron Hematoxylin (B73222):

-

Solution A: 1 g Hematoxylin in 100 ml of 95% Ethanol.

-

Solution B: 4 ml of 29% Ferric Chloride solution, 95 ml Distilled Water, 1 ml concentrated Hydrochloric Acid.

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

90 ml aqueous solution of Biebrich Scarlet (1%).

-

10 ml aqueous solution of Acid Fuchsin (1%).

-

-

Phosphomolybdic-Phosphotungstic Acid Solution:

-

5 g Phosphomolybdic Acid.

-

5 g Phosphotungstic Acid.

-

200 ml Distilled Water.

-

-

This compound Solution (2.5%):

-

2.5 g this compound.

-

100 ml Distilled Water.

-

2.5 ml Glacial Acetic Acid.

-

Procedure:

-

Deparaffinize tissue sections and hydrate (B1144303) to distilled water.

-

Mordant in Bouin's fluid at 56-60°C for 1 hour (optional, but recommended for formalin-fixed tissues).

-

Wash in running tap water until the yellow color disappears.

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

-

Stain with this compound solution for 10-20 minutes.

-

Rinse briefly in 1% acetic acid.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, fibrin: Red

-

Collagen: Green

Villanueva-Goldner (VG) Trichrome Stain

The Villanueva-Goldner stain is a one-step trichrome method particularly useful for undecalcified bone sections, where it differentiates between mineralized bone and osteoid. While the original formulation by Goldner used Light Green or Fast Green, this compound has been used as a suitable substitute.

Reagents:

-

Weigert's Iron Hematoxylin: (As prepared for Mollier's Trichrome)

-

Ponceau-Fuchsin Solution:

-

0.25 g Acid Fuchsin

-

0.75 g Ponceau 2R

-

1 ml Glacial Acetic Acid

-

100 ml Distilled Water

-

-

Phosphomolybdic Acid - Orange G Solution:

-

5 g Phosphomolybdic Acid

-

2 g Orange G

-

100 ml Distilled Water

-

-

This compound Solution (0.2%):

-

0.2 g this compound

-

100 ml Distilled Water

-

0.2 ml Glacial Acetic Acid

-

Procedure:

-

Deparaffinize and hydrate sections to distilled water.

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain with Ponceau-Fuchsin solution for 5-10 minutes.

-

Rinse with 1% acetic acid.

-

Differentiate with Phosphomolybdic Acid - Orange G solution for 5-10 minutes.

-

Rinse with 1% acetic acid.

-

Counterstain with this compound solution for 5-10 minutes.

-

Rinse with 1% acetic acid.

-

Dehydrate, clear, and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle: Red to reddish-orange

-

Collagen, Mucin, Osteoid: Green

-

Erythrocytes: Orange-red

This compound and Safranin for Plant Histology

This combination is particularly useful for differentiating between lignified and cellulosic tissues in plant histology. Safranin, a cationic dye, stains lignified tissues and nuclei red, while the anionic this compound counterstains cellulosic tissues and cytoplasm green.

Reagents:

-

Safranin O Solution (1% in 50% ethanol):

-

1 g Safranin O

-

50 ml 95% Ethanol

-

50 ml Distilled Water

-

-

This compound Solution (0.5% in 95% ethanol):

-

0.5 g this compound

-

100 ml 95% Ethanol

-

0.5 ml Glacial Acetic Acid

-

Procedure:

-

Deparaffinize and hydrate sections to 70% ethanol.

-

Stain in Safranin O solution for 2-24 hours.

-

Rinse with distilled water.

-

Dehydrate through 70% and 95% ethanol.

-

Counterstain with this compound solution for 1-2 minutes.

-

Rapidly dehydrate in absolute ethanol.

-

Clear in xylene and mount.

Expected Results:

-

Lignified tissue, cutinized cell walls, nuclei: Red

-

Cellulosic tissue, cytoplasm: Green

Conclusion

This compound has a significant, albeit sometimes overlooked, history in histological staining. As a reliable green counterstain for collagen and other tissue elements, it found its place in several important polychrome staining methods. While it has been largely superseded in modern laboratories by more brilliant and photostable dyes like Fast Green FCF, an understanding of its historical applications and protocols remains valuable for researchers interpreting older literature and for those seeking alternative staining methods. The detailed protocols and workflows provided in this guide offer a practical resource for the historical and technical appreciation of this compound's role in histology.

References

Naphthol Green B: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Naphthol Green B (C.I. 10020; CAS No. 19381-50-1). This document is intended to equip laboratory personnel with the necessary information to conduct risk assessments and implement safe handling procedures. Notably, there are discrepancies in the GHS classification of this compound among suppliers; therefore, a cautious approach is strongly advised.

Safety Data Summary

While some suppliers classify this compound as non-hazardous under GHS/CLP regulations[1][2][3][4], others consider it a hazardous substance, citing potential for eye, skin, and respiratory tract irritation[5][6]. One safety data sheet explicitly states it is considered a hazardous substance according to OSHA 29 CFR 1910.1200[7]. Given these inconsistencies, it is prudent to handle this compound as a potentially hazardous chemical.

Physical and Chemical Properties

This compound is a dark green to black powder.[5] It is a nitroso dye that is soluble in water.[1][7]

| Property | Value | References |

| Synonyms | Acid Green 1, C.I. 10020 | [5] |

| CAS Number | 19381-50-1 | [2] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [5] |

| Molecular Weight | 878.45 g/mol | [5] |

| Appearance | Dark green powder | [5][7] |

| Odor | Odorless | [5] |

| Solubility in Water | Soluble | [1][7] |

| pH | 9.3 (10 g/L aqueous solution at 20°C) | [2] |

| Melting Point | 349.84 °C | [8] |

| Boiling Point | Not available | [9] |

| Flash Point | Not applicable | [2][9] |

| Auto-ignition Temperature | Not determined | [2] |

Toxicological Data

Comprehensive toxicological data for this compound is limited, and the toxicological properties have not been fully investigated.[9] Acute toxicity data such as LD50 and LC50 values are largely unavailable.[5][6] However, some sources indicate potential for irritation.

| Endpoint | Result | References |

| Acute Oral Toxicity | LD50: Not available. May be harmful if swallowed, causing irritation of the digestive tract. | [5][6] |

| Acute Dermal Toxicity | LD50: Not available. May be harmful if absorbed through the skin, causing skin irritation. | [5][6] |

| Acute Inhalation Toxicity | LC50: Not available. Causes respiratory tract irritation. | [5][6] |

| Skin Corrosion/Irritation | Causes skin irritation. | [5][6] |

| Serious Eye Damage/Irritation | Causes eye irritation. | [5][6] |

| Respiratory or Skin Sensitization | No information available. | [9] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA, or Mexico. | [9] |

| Germ Cell Mutagenicity | No information available. | [9] |

| Reproductive Toxicity | No information available. | [9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Repeated or prolonged exposure can produce target organ damage (lungs, mucous membranes). | [6] |

Ecological Information

This compound is soluble in water and is likely to be mobile in the environment.[9] Dyes can be persistent in natural environments.[7] While some acid dyes show toxicity to aquatic life, specific data for this compound is scarce.[7] It is advised not to empty it into drains.[9]

Experimental Protocols: Risk Assessment and Safe Handling

Given the conflicting safety information, a thorough risk assessment should be conducted before using this compound. The following protocol outlines the key steps for safe handling in a research laboratory.

Objective: To safely handle this compound powder and solutions, minimizing exposure and risk.

Materials:

-

This compound solid

-

Appropriate solvent (e.g., distilled water)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

-

Chemical fume hood or ventilated enclosure

-

Weighing paper/boat

-

Spatula

-

Glassware for solution preparation

-

Labeled waste container

Procedure:

-

Pre-Handling Review:

-

Review the Safety Data Sheet (SDS), paying close attention to the hazard statements and precautionary measures. Note the discrepancies in GHS classification and opt for the more stringent precautions.

-

Ensure the availability and proper functioning of all necessary safety equipment, including the chemical fume hood and emergency eyewash station/shower.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles at all times.

-

Wear a lab coat to protect clothing.

-

Wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.

-

-

Handling and Preparation (in a Chemical Fume Hood):

-

Conduct all weighing and solution preparation activities within a certified chemical fume hood to control dust and potential vapors.

-

Use a spatula to carefully transfer the this compound powder to a weighing boat. Avoid creating dust.

-

Slowly add the powder to the solvent in a beaker or flask, stirring gently to dissolve.

-

Cap the container when not in use.

-

-

Storage:

-

Spill and Waste Disposal:

-

Minor Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[7]

-

Liquid Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of all waste materials (including contaminated gloves and weighing paper) in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. carlroth.com [carlroth.com]

- 3. astechireland.ie [astechireland.ie]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Properties of Naphthol Green B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Naphthol Green B. It includes a summary of its quantitative spectroscopic data, detailed experimental protocols for its analysis, and a visual representation of the experimental workflow.

Core Spectroscopic Properties

This compound, also known as Acid Green 1, is a green nitroso dye widely used for histological staining of collagen, as well as in the industrial dyeing of materials such as wool, nylon, and paper.[1] It is an iron-complex dye.[1] Its spectroscopic characteristics are central to its applications, particularly its strong absorption in the visible spectrum.

While some commercial suppliers categorize this compound as a fluorescent dye, extensive review of scientific literature does not yield empirical data, such as emission spectra or quantum yields, to support this classification.[2][3] The presence of a central iron atom in its coordination complex structure would typically be expected to quench fluorescence. Therefore, this guide will focus on its well-documented absorption properties.

A summary of the key spectroscopic and physical properties of this compound is presented in Table 1.

Table 1: Spectroscopic and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [4][5] |

| Molecular Weight | 878.46 g/mol | [4] |

| Appearance | Dark green to black powder | [6] |

| Solubility | Soluble in water | [5][6] |

| Absorption Maximum (λmax) in Water | 714 nm | [4][5] |

| Molar Extinction Coefficient (εmax) in Water | ≥80 L·mol⁻¹·cm⁻¹ at 709-719 nm | [4] |

Experimental Protocol: Determination of Absorption Spectrum and Molar Absorptivity

This section details the methodology for characterizing the absorption properties of this compound using UV-Vis spectrophotometry.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the powder.

-

Once fully dissolved, dilute to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Preparation of a Diluted Working Solution for λmax Determination:

-

Prepare a dilution of the stock solution that will have an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A 1:10 dilution is a good starting point.

-

To do this, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water. This creates a 10 mg/L solution.

-

-

Determination of λmax:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range from 400 nm to 800 nm.

-

Fill a cuvette with distilled water to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Rinse a second cuvette with a small amount of the diluted this compound working solution before filling it approximately three-quarters full.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Preparation of a Standard Curve for Molar Absorptivity Determination:

-

From the stock solution, prepare a series of dilutions of known concentrations. For example, prepare solutions with concentrations of 2, 4, 6, 8, and 10 mg/L.

-

Set the spectrophotometer to the predetermined λmax.

-

Using the distilled water blank, zero the instrument.

-

Measure the absorbance of each of the standard solutions, starting from the lowest concentration.

-

Record the absorbance value for each concentration.

-

-

Calculation of Molar Absorptivity:

-

Plot a graph of absorbance (y-axis) versus concentration in mol/L (x-axis).

-

Perform a linear regression on the data points. The resulting graph should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law (A = εbc).

-

The slope of the line is equal to the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

References

- 1. gspchem.com [gspchem.com]

- 2. This compound | 19381-50-1 | FN52640 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ナフトールグリーンB suitable for microscopy, suitable for suitability for complexometry | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

Naphthol Green B as a Nitroso Dye for Collagen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Naphthol Green B, a synthetic nitroso dye, and its application in the histological staining of collagen. This compound, also known as Acid Green 1, serves as a vibrant counterstain in various polychrome staining techniques, most notably in trichrome methods, where it effectively differentiates collagenous connective tissue from other cellular components.[1] This document details the physicochemical properties of this compound, the principles of its staining mechanism, and comprehensive experimental protocols for its use. Furthermore, it presents available quantitative data on its interaction with proteins and discusses its application in the context of fibrosis assessment and other research areas where collagen visualization is critical.

Introduction

Collagen, the most abundant protein in mammals, is a crucial component of the extracellular matrix, providing structural integrity to tissues. Its accurate visualization and quantification are paramount in a multitude of research and clinical fields, including fibrosis research, wound healing studies, and the development of therapeutics targeting tissue remodeling. Histological staining remains a fundamental technique for assessing collagen deposition and architecture within tissue samples.

Trichrome staining methods, which utilize multiple dyes of contrasting colors, are widely employed to differentiate collagen from other tissue elements such as muscle and cytoplasm.[2] this compound has emerged as a reliable green counterstain in several trichrome formulations, offering a distinct green coloration to collagen fibers, which provides sharp contrast against the red or pink hues of cytoplasm and muscle.[1] This guide serves as a comprehensive resource for researchers and professionals interested in utilizing this compound for collagen staining.

Physicochemical Properties of this compound

This compound is an iron-complex dye belonging to the nitroso dye class.[3][4] Its chemical structure and properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Acid Green 1, C.I. 10020 | [3] |

| CAS Number | 19381-50-1 | [3] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [3][5][6] |

| Molecular Weight | 878.46 g/mol | [3] |

| Appearance | Dark green to black powder | [3] |

| Solubility | Very soluble in water and ethanol (B145695) | [3] |

| Absorption Maximum (λmax) | 714 nm in water | [3][5] |

Principle of Staining

The staining of collagen by this compound is primarily governed by electrostatic interactions.[1] As an anionic (acid) dye, this compound possesses negatively charged sulfonic acid groups. In an acidic staining environment, the amino groups of proteins, which are particularly abundant in collagen, become protonated and thus positively charged. The electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of collagen fibers results in the selective staining of collagen.[1]

In the context of trichrome staining, a polyacid, such as phosphomolybdic acid or phosphotungstic acid, is often used as a differentiating agent. These large polyacid molecules are thought to displace smaller red dyes from the more porous collagen fibers, subsequently allowing the larger green dye molecules, like this compound, to bind.

This compound - Collagen Binding Mechanism.

Quantitative Data

While this compound is widely used for qualitative visualization of collagen, there is a notable lack of specific quantitative data in the scientific literature regarding its binding affinity and thermodynamics with collagen. However, a study on the interaction of this compound with bovine serum albumin (BSA) provides some insight into its binding characteristics with proteins.

It is important to note that BSA and collagen have different structures and amino acid compositions, so the following data should be considered as an illustrative example of this compound's interaction with a protein, and not as a direct representation of its binding to collagen. The interaction with BSA was found to be driven by electrostatic forces.[7]

| Parameter | Value | Reference |

| Binding Constant (KLe) | 1.411 x 10⁵ L·mol⁻¹ | [7] |

| Number of Binding Sites (n) | ~1.26 | [7] |

| Enthalpy Change (ΔHθ) | -5.707 kJ·mol⁻¹ | [7] |

| Gibbs Free Energy Change (ΔGθ) | -30.25 kJ·mol⁻¹ | [7] |

| Entropy Change (ΔSθ) | 79.95 J·K⁻¹·mol⁻¹ | [7] |

The negative ΔGθ indicates a spontaneous binding process between this compound and BSA. The negative ΔHθ and positive ΔSθ suggest that the interaction is both enthalpically and entropically favorable.

Experimental Protocols

This compound is utilized in several trichrome staining protocols. Below are detailed methodologies for some of the key applications.

Modified Lillie's Trichrome Stain

This method is a modification of the Masson's trichrome stain and is effective for differentiating muscle and collagen.[2][8]

5.1.1. Reagents

| Reagent | Formulation |

| Weigert's Iron Hematoxylin (B73222) | Mix equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% HCl). |

| Biebrich Scarlet-Acid Fuchsin | 0.9 g Biebrich scarlet, 0.1 g acid fuchsin, 1 mL glacial acetic acid, 100 mL distilled water. |

| Phosphomolybdic/Phosphotungstic Acid | 2.5 g phosphomolybdic acid, 2.5 g phosphotungstic acid, 100 mL distilled water. |

| This compound Solution | 2.5 g this compound, 2.5 mL glacial acetic acid, 97.5 mL distilled water. |

| 1% Acetic Acid Solution | 1 mL glacial acetic acid in 99 mL distilled water. |

5.1.2. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Mordanting (Optional): For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56°C to enhance color intensity. Wash in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.

-

Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.

-

Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 5 minutes. Rinse in distilled water.

-

Collagen Staining: Stain in this compound solution for 5-10 minutes. Rinse briefly in distilled water.

-

Final Rinse: Place in 1% acetic acid solution for 2 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a resinous medium.

5.1.3. Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red/Pink

-

Collagen: Green

Modified Lillie's Trichrome Staining Workflow.

Villanueva-Goldner (VG) Staining

This protocol is particularly useful for staining bone and cartilage, where this compound is used to stain calcified hard tissue.[9]

5.2.1. Reagents

| Reagent |

| Cole's Hematoxylin |

| 1% Hydrochloric Acid-Ethanol Solution |

| Ponceau Fuchsin Solution |

| 1% Acetic Acid Solution |

| Phosphotungstic Acid-Phosphomolybdic Acid Solution |

| This compound Solution |

5.2.2. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections.

-

Nuclear Staining: Stain with Cole's hematoxylin for 10 minutes.

-

Differentiation 1: Treat with a 1% hydrochloric acid-ethanol solution.

-

Cytoplasmic Staining: Stain with ponceau fuchsin for 2 minutes.

-

Rinse 1: Treat with 1% acetic acid.

-

Differentiation 2: Stain with a phosphotungstic acid-phosphomolybdic acid solution for 5 minutes.

-

Collagen Staining: Stain with this compound solution for 15 minutes.

-

Dehydration and Mounting: Wash with ethanol solutions (70% to 99.5%), clear, and mount.

5.2.3. Expected Results

-

Calcified Hard Tissue: Green

-

Immature Hard Tissue: Purple

Villanueva-Goldner Staining Workflow.

Discussion and Conclusion

This compound is a valuable and effective nitroso dye for the histological staining of collagen. Its primary application is as a green counterstain in trichrome methods, where it provides excellent differentiation of collagen fibers from muscle and cytoplasm. The staining mechanism is based on well-understood electrostatic interactions between the anionic dye and cationic protein residues.

While this compound is a suitable alternative to other green dyes like Fast Green FCF and Light Green SF, it is less characterized in terms of quantitative binding to collagen. The lack of specific binding affinity and thermodynamic data for the this compound-collagen interaction is a gap in the current literature. Future studies focusing on spectrophotometric or calorimetric analysis of this interaction would be beneficial for researchers seeking to move from qualitative to quantitative assessments of collagen staining.

Despite the absence of extensive quantitative binding data, the provided experimental protocols offer robust methods for the qualitative and semi-quantitative assessment of collagen in various tissue types. For drug development professionals and researchers in fibrosis and tissue engineering, this compound remains a reliable and cost-effective tool for visualizing collagen architecture and deposition. The detailed methodologies and workflows presented in this guide should enable both novice and experienced histologists to successfully implement this compound staining in their research.

References

- 1. benchchem.com [benchchem.com]

- 2. Lillie's trichrome - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C30H15FeN3Na3O15S3 | CID 154706751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Study on the binding reaction features between this compound and bovine serum albumin by fluorescence spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. mdpi.com [mdpi.com]

Naphthol Green B CAS number and molecular weight

An In-depth Technical Guide to Naphthol Green B for Researchers and Scientists

Core Substance Information

This compound (CAS Number: 19381-50-1), also known as Acid Green 1 and C.I. 10020, is a nitroso dye that forms a coordination complex with iron.[1][2][3] It is widely utilized in various scientific and industrial applications due to its vibrant green color and staining properties.[2] This guide provides a comprehensive overview of its technical specifications, experimental protocols, and applications relevant to research professionals.

Physicochemical Properties

This compound is a dark green to black powder.[4] It is highly soluble in water and ethanol (B145695).[4][5] The molecule is the sodium salt of a trisulfonated 1-nitroso-2-naphthol (B91326) ligand coordinated to a central iron(III) ion.[4]

| Property | Value | References |

| CAS Number | 19381-50-1 | [3][4] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [3][4] |

| Molecular Weight | 878.46 g/mol | [4][6] |

| Synonyms | Acid Green 1, C.I. 10020 | [2][3][4] |

| Appearance | Dark green to black powder | [4] |

| Solubility in Water | Very soluble | [3][4][5] |

| Solubility in Ethanol | Very soluble | [4][5] |

| Absorption Maximum (λmax) in Water | 714 nm | [3][4] |

Experimental Protocols

Histological Staining: Modified Masson's Trichrome with this compound Counterstain

This compound is an effective counterstain for collagen in various trichrome staining methods, imparting a vibrant green color to connective tissue. It can be used as a substitute for other green counterstains like Fast Green FCF or Light Green SF. The following is a modified Lillie's trichrome protocol.[4]

Objective: To differentiate collagen from muscle and cytoplasm in tissue sections.[4]

Materials:

-

5 µm paraffin-embedded tissue sections

-

Bouin's fluid (optional, for secondary fixation)

-

Weigert's iron hematoxylin (B73222)

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/Phosphotungstic acid solution

-

This compound solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)

-

1% Acetic acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (2 changes, 5 minutes each).

-

Rehydrate through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

-

Differentiation:

-

Rinse in distilled water.

-

Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

-

Collagen Staining:

-

Stain in this compound solution for 10-20 minutes.

-

-

Dehydration and Mounting:

-

Rinse in 1% acetic acid solution.

-

Dehydrate through ascending grades of ethanol (70%, 95%, 100%; 2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucus: Green

Caption: Workflow for Modified Masson's Trichrome Staining with this compound.

Differential Staining for Plant Histology: Safranin and this compound

This staining combination is particularly effective for differentiating lignified and cellulosic tissues in plant histology. Safranin stains lignified tissues, cutinized cell walls, and nuclei red, while this compound counterstains cellulosic tissues and cytoplasm green.[1]

Procedure Outline:

-

Section Preparation: Prepare thin sections of plant material.

-

Primary Staining: Stain with Safranin solution.

-

Washing: Rinse to remove excess Safranin.

-

Counterstaining: Stain with this compound solution.

-

Dehydration and Mounting: Dehydrate through an ethanol series, clear with xylene, and mount.

Applications in Research

Use in Signaling Pathway Analysis

While this compound is not a direct participant in cellular signaling, its role as a counterstain in immunohistochemistry (IHC) and immunofluorescence (IF) is invaluable for studying signaling pathways. In these techniques, specific antibodies are used to detect the localization and expression levels of proteins that are components of signaling cascades. This compound provides a contrasting background, allowing for the clear visualization of the tissue architecture in which the target protein is expressed. This contextual information is crucial for understanding the role of signaling pathways in specific cell types and tissues.

Caption: Conceptual workflow of this compound as a counterstain in IHC.

Electrochemical Sensing

This compound can be used in the fabrication of electrochemical sensors. A modified carbon paste electrode with a poly (this compound) film can be prepared through electrochemical polymerization.[7] Such sensors have shown high electrocatalytic activity towards the oxidation of various analytes.[7] The general principle involves the electropolymerization of this compound onto an electrode surface, creating a modified electrode with enhanced sensing capabilities for specific target molecules.

pH Indicator

This compound can be used as a pH indicator.[8] While detailed protocols for its use as a pH indicator are not as common as for other indicators, its color change in response to varying pH levels can be utilized in titrations and other analytical chemistry applications.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. gspchem.com [gspchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. stainsfile.com [stainsfile.com]

- 6. This compound for microscopy Hist., for complexometry 19381-50-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound (C.I. 10020) indicator 19381-50-1 [sigmaaldrich.com]

Naphthol Green B (Colour Index No. 10020): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Naphthol Green B (C.I. 10020), a synthetic nitroso dye with significant applications in biological research, particularly in histology. This document, tailored for researchers, scientists, and drug development professionals, details the dye's chemical and physical properties, provides comprehensive experimental protocols for its use, and outlines its role in the visualization of tissue components.

Core Properties of this compound

This compound, also known as Acid Green 1, is an iron complex of a sulfonated derivative of 1-nitroso-2-naphthol.[1] It is a highly water-soluble anionic dye that presents as a dark green to black powder.[2][3] Its staining mechanism is primarily based on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, with a particular affinity for collagen.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification and Formula

| Identifier | Value |

| Colour Index No. | 10020[4] |

| CAS Number | 19381-50-1[4] |

| Synonyms | Acid Green 1, this compound[2][5] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃[4][6] |

| Molecular Weight | 878.46 g/mol [4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Dark green powder[3] |

| Solubility | Soluble in water[1] |

| Absorption Maximum (λmax) | 714 nm in water[1][2] |

Applications in Research and Drug Development

The primary application of this compound in a research context is as a histological stain for collagen.[5] It serves as a vibrant green counterstain in various polychrome staining techniques, most notably in modifications of Masson's Trichrome stain.[1][2] This allows for the clear differentiation of collagen fibers from other tissue components such as cytoplasm and muscle, which are typically stained with a red counterstain.[2] This differentiation is crucial in preclinical studies for assessing the degree of fibrosis in various tissues, a pathological hallmark in many diseases.

While not directly involved in cellular signaling, this compound is a vital tool for visualizing the downstream effects of signaling pathways that lead to tissue remodeling and collagen deposition.

Experimental Protocols

The following section provides a detailed methodology for the use of this compound in a modified Masson's Trichrome staining protocol, a common application for the visualization of collagen.

Modified Masson's Trichrome Stain for Collagen

Objective: To differentiate collagen (green) from muscle and cytoplasm (red) and nuclei (black) in paraffin-embedded tissue sections.

Materials:

-

5 µm paraffin-embedded tissue sections

-

Bouin's fluid (optional, for mordanting)

-

Weigert's iron hematoxylin (B73222)

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/phosphotungstic acid solution

-

This compound solution (1% w/v in distilled water containing 1% v/v glacial acetic acid)[7]

-

1% Acetic acid solution

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate sections through descending grades of ethanol (100%, 95%, and 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Mordanting (Optional but Recommended for Formalin-Fixed Tissues):

-

Nuclear Staining:

-

Cytoplasmic and Muscle Staining:

-

Differentiation:

-

Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.[9]

-

-

Collagen Staining:

-

Transfer sections directly to the this compound solution and stain for 5-10 minutes.[7]

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% acetic acid solution for 2 minutes.[7]

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through ascending grades of ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

Visualizing Experimental Workflows

The following diagrams illustrate the logical classification of this compound and the experimental workflow for its use in histological staining.

Classification of this compound.

Experimental workflow for histological staining.

References

- 1. benchchem.com [benchchem.com]

- 2. Dataset on the decolorization of this compound using a UV/sulfite system: Optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. mmpc.org [mmpc.org]

- 7. stainsfile.com [stainsfile.com]

- 8. benchchem.com [benchchem.com]

- 9. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

An In-depth Technical Guide to the Applications of Acid Green 1 Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 1, also known by its synonym Naphthol Green B, is a synthetic nitroso dye belonging to the acid dye class.[1] It is an organometallic iron coordination complex valued for its vibrant green color and its utility in various scientific and industrial applications.[2][3] In the realm of biomedical research, Acid Green 1 is primarily recognized for its role as a histological and cytological stain, with a particular affinity for collagen.[1][4] This technical guide provides a comprehensive review of the uses of Acid Green 1, focusing on its applications in research. It includes a summary of its physicochemical properties, detailed experimental protocols for histological staining, and a review of its safety and toxicity profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are considering the use of this versatile dye in their work.

Physicochemical Properties of Acid Green 1

Acid Green 1 is a dark green to black powder that is highly soluble in water and ethanol (B145695).[2] As an anionic dye, its staining mechanism is primarily based on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye molecule and positively charged components within biological tissues, such as the amino groups of proteins like collagen.[1]

Table 1: General and Physicochemical Properties of Acid Green 1

| Property | Value | Reference(s) |

| Common Names | Acid Green 1, this compound | [1][4] |

| C.I. Number | 10020 | [4][5] |

| CAS Number | 19381-50-1 | [2][6] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [2][6] |

| Molecular Weight | 878.46 g/mol | [2][6] |

| Appearance | Dark green to black powder | [2] |

| λmax (in water) | 712 - 718 nm | [4] |

| Solubility in Water | 160 g/L (20 °C) | [7] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [8][9] |

Histological Applications

The primary application of Acid Green 1 in a research setting is as a biological stain. It is particularly effective in staining collagen and is often used as a counterstain in polychrome staining techniques, such as trichrome methods.[1][4] In these methods, it provides a stark green contrast to cellular elements, which are typically stained with red or blue dyes. This differential staining is invaluable in pathology for assessing fibrosis, where the extent of collagen deposition is a key diagnostic marker.[1]

Mechanism of Staining

Acid Green 1 is an anionic dye that binds to basic components of tissues. The staining process is driven by electrostatic interactions between the dye's negatively charged sulfonic acid groups and the positively charged amino groups of proteins, which are particularly abundant in collagen fibers.[1] In trichrome staining, the differential coloration of various tissue components is achieved through the sequential application of acid dyes with different molecular weights and affinities for specific tissue structures.[1]

Experimental Protocols

Acid Green 1 can be used as a substitute for other green counterstains like Light Green SF yellowish or Fast Green FCF in various trichrome staining protocols.[1] Below are detailed protocols for two such methods: a modified Masson's trichrome stain and Mollier's trichrome stain.

Modified Masson's Trichrome with this compound Counterstain

This protocol is a variation of the Lillie's trichrome method and is effective for differentiating collagen from muscle and cytoplasm.[2]

Objective: To stain collagen green, nuclei black, and cytoplasm and muscle red.

Materials:

-

5 µm paraffin-embedded tissue sections

-

Bouin's fluid (optional, for secondary fixation)

-

Weigert's iron hematoxylin (B73222)

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/Phosphotungstic acid solution

-

This compound solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)

-

1% Acetic acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through descending grades of ethanol (100%, 95%, 70%) for 2 minutes each.

-

Rinse in distilled water.

-

-

Mordanting (Optional):

-

For formalin-fixed tissues, mordant in Bouin's fluid at 56-60°C for 1 hour or overnight at room temperature to improve staining quality.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

-

-

Collagen Staining:

-

Transfer directly to this compound solution and stain for 10-20 minutes.

-

-

Final Rinse and Dehydration:

-

Rinse briefly in 1% acetic acid solution.

-

Dehydrate rapidly through ascending grades of ethanol (70%, 95%, 100%).

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucus: Green

Mollier's Trichrome for Elastic and Collagen Fibers

This method is particularly useful for the simultaneous visualization of elastic fibers, collagen, and other cellular components.[10]

Objective: To differentiate elastic fibers, collagen, and cellular elements in tissue sections.

Materials:

-

5µ paraffin (B1166041) sections of neutral buffered formalin-fixed tissue

-

Solution A: Orcein (0.8 g), Hydrochloric acid (1 mL), 100% Ethanol (50 mL), Distilled water (50 mL)

-

Weigert's iron hematoxylin

-

Solution B: Azocarmine (2 g), Glacial acetic acid (1 mL), Distilled water (100 mL)

-

Solution C: Phosphotungstic acid (5 g), Distilled water (100 mL)

-

Solution D (this compound solution): this compound (1 g), Glacial acetic acid (1 mL), Distilled water (100 mL)

-

Ethanol series (95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Bring sections to water via xylene and ethanol.

-

-

Elastic Fiber Staining:

-

Place sections in Solution A for 12 hours.

-

-

Nuclear Staining:

-

Stain nuclei with Weigert's iron hematoxylin for 1-3 minutes.

-

Differentiate the nuclear stain if necessary.

-

Wash with water for 15 minutes.

-

-

Cytoplasmic Staining:

-

Place sections in Solution B for 15-30 minutes.

-

-

Differentiation:

-

Decolorize in Solution C for 2-6 hours, changing the solution three times.

-

Rinse quickly with distilled water.

-

-

Collagen Staining:

-

Place sections in Solution D for 15-30 minutes.

-

-

Dehydration and Clearing:

-

Agitate vigorously in 95% ethanol for 30 seconds.

-

Dehydrate through absolute ethanol.

-

Clear with xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Blue

-

Elastic fibers: Black

-

Erythrocytes: Red

-

Cytoplasm: Purple

-

Collagen: Green[10]

Other Potential Research Applications

While the primary research application of Acid Green 1 is in histology, some studies have explored its use in other areas.

Electrochemical Sensors

This compound has been investigated for its potential use in the fabrication of electrochemical sensors. For instance, it has been used to create a sensor for the detection of H₂O₂.[9] This application leverages the electrochemical properties of the dye.

Applications Beyond Biomedical Research

Industrially, Acid Green 1 is used for dyeing materials such as wool, silk, nylon, leather, and paper.[3][6] It is also used in the formulation of soaps and cleaning products.[11]

Safety and Toxicity

Table 2: Toxicity and Safety Data for Acid Green 1

| Parameter | Value/Information | Reference(s) |

| Acute Toxicity (LD50) | 460 mg/kg (Intravenous, mouse) | [9] |

| Hazards Identification | May cause irritation of the digestive tract, respiratory tract, skin, and eyes. The toxicological properties have not been fully investigated. | [7] |

| Safety Precautions | Avoid ingestion and inhalation. Avoid contact with eyes, skin, and clothing. Use with adequate ventilation. Wash thoroughly after handling. | [7] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container closed when not in use. | [7] |

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Modified Masson's Trichrome with this compound.

Caption: Workflow for Mollier's Trichrome Stain.

Areas with No Reported Applications

A thorough review of the scientific literature did not yield any evidence for the use of Acid Green 1 in the following applications:

-

Signaling Pathways: There is no indication that Acid Green 1 is used to visualize or interfere with specific cellular signaling pathways.

-

Tracking Dye in Electrophoresis: Acid Green 1 is not reported as a tracking dye for monitoring the migration of nucleic acids or proteins during gel electrophoresis.

Conclusion

Acid Green 1, or this compound, is a valuable tool for researchers, particularly in the field of histology. Its ability to provide a vibrant green stain to collagen makes it a suitable alternative to other green dyes in trichrome staining methods, aiding in the assessment of fibrosis and the study of connective tissue. While its applications in other research areas, such as the development of electrochemical sensors, are being explored, its primary role remains in the microscopic visualization of tissue architecture. For researchers and professionals in drug development, Acid Green 1 offers a reliable method for the histological analysis of tissue samples. As with any chemical reagent, it is essential to adhere to appropriate safety precautions when handling and using this dye.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. gspchem.com [gspchem.com]

- 5. stainsfile.com [stainsfile.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Acid Green 1(19381-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Acid Green 1 | 19381-50-1 [chemicalbook.com]

- 9. Acid Green 1 | CAS#:19381-50-1 | Chemsrc [chemsrc.com]

- 10. stainsfile.com [stainsfile.com]

- 11. Next-Generation in Situ Hybridization Chain Reaction: Higher Gain, Lower Cost, Greater Durability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Naphthol Green B Staining Protocol for Collagen in Tissue Sections

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye widely used in histology for the selective staining of collagen and other connective tissues.[1] Its vibrant green color provides a stark contrast to nuclear and cytoplasmic stains, making it an invaluable tool in various research and diagnostic applications, particularly in the assessment of fibrosis. This document provides a comprehensive protocol for the use of this compound in a modified Masson's trichrome staining procedure, designed for the clear differentiation of collagen fibers in paraffin-embedded tissue sections.

The staining mechanism of this compound is based on an electrostatic interaction between the anionic sulfonic acid groups of the dye and the basic amino groups of proteins, which are particularly abundant in collagen fibers.[2] The specificity of the staining is achieved through a sequence of steps involving mordanting, selective nuclear and cytoplasmic staining, and differentiation, which prepares the tissue for the specific binding of this compound to collagen.

Experimental Protocols

This protocol is a modified Masson's trichrome stain, a robust method for differentiating collagen from muscle and cytoplasm.

Materials

-

5 µm paraffin-embedded tissue sections on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Bouin's fluid (optional mordant)

-

Weigert's iron hematoxylin (B73222) (Solutions A and B)

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/Phosphotungstic acid solution

-

This compound solution

-

1% Acetic acid solution

-

Resinous mounting medium

Reagent Preparation

| Reagent | Formulation |

| Weigert's Iron Hematoxylin | Mix equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water containing 1% hydrochloric acid) immediately before use. |

| Biebrich Scarlet-Acid Fuchsin | 90 ml of 1% aqueous Biebrich scarlet, 10 ml of 1% aqueous acid fuchsin, and 1 ml of glacial acetic acid. |

| Phosphomolybdic/Phosphotungstic Acid | A solution containing 2.5% phosphomolybdic acid and 2.5% phosphotungstic acid in distilled water.[3] |

| This compound Solution (Option 1) | 1 g of this compound in 100 ml of distilled water with 0.2 ml of glacial acetic acid.[4] |

| This compound Solution (Option 2) | 2.5 g of this compound in 100 ml of distilled water with 2.5 ml of glacial acetic acid.[3] |

| 1% Acetic Acid Solution | 1 ml of glacial acetic acid in 99 ml of distilled water. |

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through descending grades of ethanol (100%, 95%, and 70%) for 2 minutes each.

-

Rinse in distilled water.

-

-

Mordanting (Optional but Recommended for Formalin-Fixed Tissues):

-

To intensify the final colors, mordant sections in Bouin's fluid at 56°C for 1 hour or overnight at room temperature.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

-